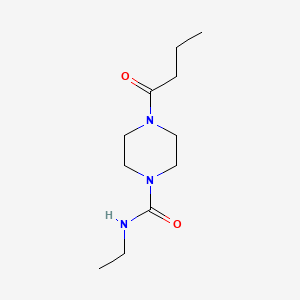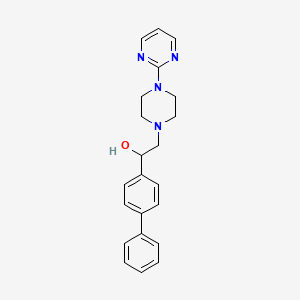
4-butanoyl-N-ethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butanoyl-N-ethylpiperazine-1-carboxamide, also known as Bepicizumab, is a small molecule drug that has been developed for scientific research purposes. It is a piperazine derivative that has been found to have potential applications in the fields of cancer research and drug discovery.
作用機序
4-butanoyl-N-ethylpiperazine-1-carboxamide works by binding to the VEGF receptor and preventing the binding of VEGF ligands. This prevents the activation of downstream signaling pathways that are involved in the formation of new blood vessels. As a result, 4-butanoyl-N-ethylpiperazine-1-carboxamide can inhibit angiogenesis, which is the process of forming new blood vessels. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of 4-butanoyl-N-ethylpiperazine-1-carboxamide is its specificity for the VEGF receptor. This makes it a useful tool for studying the role of angiogenesis in cancer and other diseases. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in lab experiments. One of the main limitations is its cost, as it is a relatively expensive compound. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have limited stability in aqueous solutions, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-butanoyl-N-ethylpiperazine-1-carboxamide. One direction is to explore its potential applications in the treatment of other diseases besides cancer, such as macular degeneration and diabetic retinopathy. Another direction is to investigate the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its effectiveness in the treatment of cancer. Finally, further research is needed to optimize the synthesis and formulation of 4-butanoyl-N-ethylpiperazine-1-carboxamide to improve its stability and reduce its cost.
Conclusion:
In conclusion, 4-butanoyl-N-ethylpiperazine-1-carboxamide is a promising small molecule drug that has potential applications in the fields of cancer research and drug discovery. Its specificity for the VEGF receptor and its effectiveness in inhibiting the growth of cancer cells make it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, further research is needed to optimize its synthesis and formulation, explore its potential applications in other diseases, and investigate its use in combination with other drugs.
合成法
The synthesis of 4-butanoyl-N-ethylpiperazine-1-carboxamide involves the reaction of N-ethylpiperazine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production of 4-butanoyl-N-ethylpiperazine-1-carboxamide.
科学的研究の応用
4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have potential applications in the field of cancer research. It has been reported to inhibit the growth of cancer cells by targeting the vascular endothelial growth factor (VEGF) receptor. This receptor plays a crucial role in the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By inhibiting this receptor, 4-butanoyl-N-ethylpiperazine-1-carboxamide can prevent the formation of new blood vessels and thereby inhibit the growth and spread of cancer cells.
特性
IUPAC Name |
4-butanoyl-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-5-10(15)13-6-8-14(9-7-13)11(16)12-4-2/h3-9H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEWSDOBJWIGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)

![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)

![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)
